molecular formula C10H9FO B13628869 3-Cyclopropyl-5-fluorobenzaldehyde CAS No. 1801739-64-9

3-Cyclopropyl-5-fluorobenzaldehyde

Cat. No.: B13628869
CAS No.: 1801739-64-9
M. Wt: 164.18 g/mol
InChI Key: PTAXRXJJFUZUDM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluorobenzaldehyde (CAS 1801739-64-9) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H9FO and a molecular weight of 164.18 g/mol, this compound serves as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules . The compound's structure, featuring a benzaldehyde core substituted with a fluorine atom and a cyclopropyl group, is designed for the exploration of structure-activity relationships (SAR). This makes it particularly valuable in the design and optimization of small-molecule inhibitors, such as non-covalent inhibitors targeting essential viral proteases like the SARS-CoV-2 main protease (3CLpro) . As a key chemical scaffold, it facilitates the development of potential therapeutic agents for antiviral and anticancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly prohibit human or animal consumption.

Properties

CAS No.

1801739-64-9

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

3-cyclopropyl-5-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2

InChI Key

PTAXRXJJFUZUDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Preparation Methods

Halogen Exchange Using Potassium Fluoride

A patent (US5227531A) describes the preparation of fluorobenzaldehydes by halogen exchange of chlorobenzaldehydes with potassium fluoride in high-boiling polar solvents such as sulfolane or 1,3-dimethylimidazolidin-2-one at elevated temperatures (210–215 °C). For example, 2,4-dichlorobenzaldehyde is converted to 2,4-difluorobenzaldehyde in 68% yield under these conditions. This method could be adapted to 3-chloro-5-fluorobenzaldehyde precursors to obtain 3-fluoro-5-fluorobenzaldehyde analogs, which can then be further functionalized.

Grignard Reaction with Fluorobromoarenes

Another approach involves preparing fluorinated benzaldehydes from fluorobromoarenes via Grignard reagents. A Chinese patent (CN105859536B) describes the preparation of 3,4-difluorobenzaldehydes by:

  • Forming the arylmagnesium bromide from 3,4-difluorobromobenzene and magnesium in tetrahydrofuran (THF) under controlled temperature.
  • Reacting the Grignard reagent with N,N-dimethylformamide (DMF) to introduce the formyl group.
  • Quenching and workup to isolate the fluorobenzaldehyde.

This method can be adapted to 3-cyclopropyl-5-fluorobenzaldehyde by starting from appropriately substituted bromofluorobenzenes.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is typically introduced via:

Suzuki Coupling

Suzuki cross-coupling is a powerful method for attaching cyclopropyl groups to aromatic rings. Starting from a halogenated fluorobenzaldehyde (e.g., 3-bromo-5-fluorobenzaldehyde), the cyclopropylboronic acid or ester can be coupled under palladium catalysis to yield 3-cyclopropyl-5-fluorobenzaldehyde.

Cyclopropanation of Alkenes

Alternatively, cyclopropanation of alkenes bearing fluorobenzaldehyde moieties can be performed using reagents such as sulfonium ylides or Simmons-Smith reagents. For example, the Johnson–Corey–Chaykovsky reaction enables fluorocyclopropanation of alkenes under mild conditions with sulfonium salts and base in 1,4-dioxane under argon atmosphere. Although this method is more commonly used for cyclopropanation of alkenes, it can be adapted for aromatic systems with appropriate functional groups.

Representative Preparation Protocols

Step Reagents/Conditions Description Yield/Notes
1. Formation of fluorobenzaldehyde Potassium fluoride, sulfolane, 210–215 °C Halogen exchange of chlorobenzaldehyde to fluorobenzaldehyde ~65–70%
2. Formation of aryl Grignard reagent Mg, THF, 0–10 °C Preparation of arylmagnesium bromide from fluorobromobenzene Controlled temperature to minimize side reactions
3. Formylation N,N-dimethylformamide, THF, 0–10 °C Reaction of Grignard reagent with DMF to introduce aldehyde Followed by acidic workup
4. Cyclopropyl group introduction Cyclopropylboronic acid, Pd catalyst, base Suzuki coupling with halogenated fluorobenzaldehyde Efficient for aryl-cyclopropyl bond formation
5. Cyclopropanation (alternative) Sulfonium salt, NaH, 1,4-dioxane, argon Johnson–Corey–Chaykovsky fluorocyclopropanation of alkenes Stereoselective cyclopropanation possible

Detailed Example: Suzuki Coupling Route

  • Starting Material : 3-bromo-5-fluorobenzaldehyde is synthesized or purchased.
  • Coupling Reaction : The bromo compound is reacted with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate in a suitable solvent (e.g., toluene or dioxane/water mixture).
  • Reaction Conditions : The reaction is typically heated at reflux under inert atmosphere for several hours.
  • Workup : After completion, the mixture is cooled, extracted, and purified by column chromatography.
  • Outcome : 3-cyclopropyl-5-fluorobenzaldehyde is isolated in moderate to good yield.

Analytical and Purity Considerations

  • Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR are essential to confirm the substitution pattern and purity.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight.
  • Chromatography : Silica gel column chromatography is commonly employed for purification.
  • Yield Optimization : Temperature control during Grignard formation and coupling steps is critical to minimize side reactions and maximize yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Halogen exchange Chlorobenzaldehyde derivatives Potassium fluoride, sulfolane High temp (210 °C), stirring Straightforward fluorination High temp, long reaction time
Grignard formylation Fluorobromoarene Mg, THF, DMF Low temp (0–10 °C) Good control over aldehyde placement Sensitive to moisture, requires inert atmosphere
Suzuki coupling Halogenated fluorobenzaldehyde Cyclopropylboronic acid, Pd catalyst Reflux, inert atmosphere High selectivity, mild conditions Requires Pd catalyst, boronic acid availability
Cyclopropanation Fluoro-substituted alkenes Sulfonium salt, NaH Room temp, inert atmosphere Stereoselective, versatile Limited to alkene substrates

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-fluorobenzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chlorobenzaldehyde

  • Substituents : Chlorine at the 3-position.
  • Molecular Weight : 140.57 g/mol (CAS 587-04-2) .
  • Hazards : Causes skin and eye irritation; first aid measures include immediate washing with water and medical consultation for ingestion or inhalation .
  • Electronic Effects : Chlorine’s moderate electronegativity and larger atomic size compared to fluorine result in weaker electron-withdrawing effects but greater steric hindrance.

5-Fluorobenzaldehyde

  • Substituents : Fluorine at the 5-position.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the aldehyde group, enhancing electrophilicity. This contrasts with 3-Cyclopropyl-5-fluorobenzaldehyde, where the cyclopropyl group may partially offset fluorine’s electronic effects.

3-Cyclopropylbenzaldehyde

  • Substituents : Cyclopropyl at the 3-position.

Data Tables

Table 1: Physical and Chemical Properties

Compound Substituents Molecular Weight (g/mol) Hazards
3-Cyclopropyl-5-fluorobenzaldehyde Cyclopropyl (3), F (5) 164.12 Theoretical: Moderate irritation (assumed)
3-Chlorobenzaldehyde Cl (3) 140.57 Skin/eye irritation; requires first aid
5-Fluorobenzaldehyde F (5) 124.11 Limited data; likely similar to fluorine analogs

Table 2: Reactivity Comparison

Compound Electrophilicity of Aldehyde Steric Hindrance
3-Cyclopropyl-5-fluorobenzaldehyde High (F withdrawal) High (cyclopropyl)
3-Chlorobenzaldehyde Moderate (Cl withdrawal) Moderate
Benzaldehyde Baseline Low

Research Findings

Electronic Effects : The fluorine atom in 3-Cyclopropyl-5-fluorobenzaldehyde increases the aldehyde’s electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, the cyclopropyl group may reduce solubility in polar solvents due to hydrophobicity.

This contrasts with 3-Chlorobenzaldehyde, where chlorine’s smaller size allows milder steric effects .

Safety Profile : While 3-Chlorobenzaldehyde requires stringent safety protocols for skin/eye exposure , the fluorine and cyclopropyl groups in the target compound might alter toxicity, though experimental data are lacking.

Q & A

Basic: What are the standard synthetic routes for 3-Cyclopropyl-5-fluorobenzaldehyde, and how do reaction conditions affect yield?

Answer:
The synthesis of 3-Cyclopropyl-5-fluorobenzaldehyde typically involves:

  • Friedel-Crafts alkylation or cross-coupling reactions to introduce the cyclopropyl group onto a fluorobenzaldehyde backbone.
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura coupling, while Lewis acids like AlCl₃ may facilitate electrophilic substitution .
  • Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of cyclopropyl reagents (e.g., cyclopropylboronic acid) critically influence yield. For example, excess boronic acid (1.2–1.5 eq.) improves coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to isolate the product .

Advanced: How does the cyclopropyl substituent alter the electronic and steric properties of 3-Cyclopropyl-5-fluorobenzaldehyde compared to methyl or chloro analogs?

Answer:

  • Electronic effects : The cyclopropyl group induces ring strain , leading to unique electron-withdrawing/donating behavior. Computational studies (DFT) suggest its sp³-hybridized carbons create a hyperconjugative effect, modulating the benzaldehyde’s electrophilicity at the aldehyde position .
  • Steric effects : The cyclopropane ring’s rigid geometry restricts rotational freedom, potentially hindering nucleophilic attacks at the ortho position. This contrasts with bulkier groups (e.g., tert-butyl), which may block reactivity entirely .
  • Comparative reactivity : Fluorine’s electronegativity enhances aldehyde activation, while cyclopropyl’s strain may accelerate ring-opening reactions in acidic or oxidative conditions, requiring careful pH control during derivatization .

Basic: What spectroscopic techniques are most reliable for characterizing 3-Cyclopropyl-5-fluorobenzaldehyde, and how are peaks assigned?

Answer:

  • ¹H/¹³C NMR :
    • The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
    • Cyclopropyl protons show distinctive splitting (e.g., δ 1.2–1.5 ppm, multiplet) due to J-coupling between adjacent hydrogens .
    • Fluorine’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.8 ppm) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-F stretch at 1220–1250 cm⁻¹ validate functional groups .

Advanced: How can researchers resolve contradictory data in regioselective functionalization of 3-Cyclopropyl-5-fluorobenzaldehyde?

Answer:
Contradictions often arise from competing reaction pathways (e.g., aldehyde vs. cyclopropyl reactivity). Strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., aldehyde oxidation), while higher temperatures may stabilize cyclopropyl ring-opening intermediates .
  • Computational modeling : Use tools like Gaussian or ORCA to predict transition states and identify dominant pathways. For example, Fukui indices can map electrophilic/nucleophilic sites .
  • Isotopic labeling : Deuterated analogs help track reaction mechanisms (e.g., via ²H NMR) to confirm regioselectivity .

Basic: What are the stability considerations for storing 3-Cyclopropyl-5-fluorobenzaldehyde, and how can degradation be minimized?

Answer:

  • Storage conditions :
    • Temperature : Store at -20°C in amber vials to prevent light-induced aldol condensation .
    • Atmosphere : Use argon or nitrogen to avoid oxidation of the aldehyde group .
  • Degradation markers : Monitor via HPLC for byproducts like 3-cyclopropyl-5-fluorobenzoic acid (oxidation) or dimerization products .

Advanced: How can 3-Cyclopropyl-5-fluorobenzaldehyde serve as a precursor for bioactive molecule synthesis?

Answer:

  • Pharmaceutical intermediates :
    • The aldehyde group enables condensation with hydrazines to form Schiff bases, which are screened for antimicrobial activity .
    • Fluorine enhances metabolic stability, making derivatives candidates for CNS drug discovery .
  • Biological assays : Use SPR (surface plasmon resonance) to evaluate binding affinity of derived compounds to target proteins (e.g., kinases) .

Basic: What safety protocols are critical when handling 3-Cyclopropyl-5-fluorobenzaldehyde?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatile degradation products (e.g., HF under acidic conditions) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do solvent polarity and proticity affect the reactivity of 3-Cyclopropyl-5-fluorobenzaldehyde in nucleophilic additions?

Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF): Stabilize transition states via dipole interactions, accelerating nucleophilic attacks at the aldehyde .
  • Protic solvents (e.g., MeOH, H₂O): Hydrogen bonding with the aldehyde oxygen reduces electrophilicity, slowing reactions like Grignard additions .
  • Solvent-free conditions : Ball milling or microwave irradiation can enhance reaction rates and selectivity .

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